molecular formula C22H24N2OS B2401820 2-(benzylthio)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide CAS No. 1351630-82-4

2-(benzylthio)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide

Cat. No.: B2401820
CAS No.: 1351630-82-4
M. Wt: 364.51
InChI Key: JHXQUPPSPKPQLH-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide is a synthetic chemical compound designed for research purposes, featuring a tetrahydroisoquinoline core—a structure of significant interest in medicinal chemistry. Compounds based on the tetrahydroisoquinoline scaffold have been identified as a key class of positive allosteric modulators for the NMDA receptor (NMDAR), a ligand-gated ion channel critical for nervous system development, learning, memory, and synaptic plasticity . The structural motifs present in this compound suggest potential for investigating subunit-selective modulation of NMDARs, particularly those containing GluN2C and GluN2D subunits, which are relevant to studies of neurological conditions such as Parkinson’s disease, epilepsy, and schizophrenia . Furthermore, related 3,4-dihydroisoquinolin-2(1H)-yl derivatives have been explored in other research domains, including as potent and selective inhibitors of protein arginine methyltransferases (PRMT5), an epigenetic target in oncology . This reagent provides researchers with a versatile tool for probing complex biological pathways and advancing the development of novel therapeutic agents.

Properties

IUPAC Name

2-benzylsulfanyl-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c25-22(18-26-17-19-8-2-1-3-9-19)23-13-6-7-14-24-15-12-20-10-4-5-11-21(20)16-24/h1-5,8-11H,12-18H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXQUPPSPKPQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)CSCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylthio)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article reviews its biological activity, synthesizes findings from various studies, and presents relevant data in tables for clarity.

  • Molecular Formula : C22H24N2OS
  • Molecular Weight : 364.51 g/mol
  • InChI : InChI=1S/C22H24N2OS/c1-16(14-23)17-18(25)20-19(24)15-21(26)22(20)27-2/h14,16-20H,15,23H2,1-3H3

Anticancer Potential

Research indicates that compounds similar to This compound exhibit significant anticancer properties. A notable study evaluated various derivatives for their cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and MCF7 (breast cancer).

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound 31HeLa0.5
Compound 31HCT1164
Compound 31MCF74.5

The structure-activity relationship (SAR) analysis revealed that modifications to the benzylthio moiety significantly influenced the anticancer efficacy of the compounds. Specifically, compounds with electron-withdrawing groups showed enhanced activity against the tested cell lines .

The proposed mechanisms through which This compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to disrupt RNA and DNA synthesis without affecting protein synthesis.
  • Targeting Key Kinases : The presence of heteroatoms in the compound allows interaction with biological targets involved in tumorigenesis.

Case Studies

In a recent study published in Bioorganic & Medicinal Chemistry, various derivatives were synthesized and tested for their anticancer activity. The results confirmed that certain structural modifications led to enhanced potency against cancer cell lines, emphasizing the importance of chemical structure in drug design .

Table 2: Summary of Case Studies on Related Compounds

Study ReferenceCompound TestedCell LineIC50 (µM)Observations
Compound AHepG24.37Promising activity against liver cancer
Compound BA5498.03Moderate activity against lung cancer

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of benzothiazole- and isoquinoline-based acetamides. Below is a systematic comparison with analogs from literature:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Purity (%) Yield (%) Melting Point (°C)
Target: 2-(Benzylthio)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide Benzylthio, but-2-yn-1-yl linker ~435.5* N/A† N/A† N/A†
(R)-N-(5-Chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4b) 5-Cl-benzothiazole ~463.9 100 81.48 248.1–250.9
(R)-N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4l) 6-F-benzothiazole ~447.5 92.3 86.40 255.4–257.1
N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide (30) Diethylamino-methoxybenzyl, dimethoxy isoquinoline ~627.7 N/A 76 N/A
(E)-2-(Hydroxyimino)-N-(1-(7-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-2-yl)acetamide (10) Hydroxyimino, methoxy isoquinoline ~317.4 N/A 84–88 N/A

Key Structural and Functional Differences

The but-2-yn-1-yl linker introduces rigidity absent in analogs with flexible alkyl chains (e.g., compound 30 in ), which may restrict conformational freedom and improve target selectivity.

Substituent Effects: Halogenated benzothiazole derivatives (e.g., 4b, 4l) exhibit high purity (>90%) and yields (>80%) but lack sulfur-based substituents . The benzylthio group in the target compound may confer distinct electronic effects (e.g., polarizability) compared to halogens. Methoxy and amino substitutions (e.g., compound 30 in ) enhance hydrogen-bonding capacity, whereas the benzylthio group may prioritize hydrophobic interactions.

Biological Implications: Compounds with dihydroisoquinoline cores (e.g., ) are often evaluated for neurological activity (e.g., orexin receptor antagonism in ). The target compound’s alkyne linker could facilitate covalent binding or conjugation in drug delivery systems. The hydroxyimino group in compound 10 introduces a chelating moiety absent in the target, suggesting divergent mechanisms of action.

Research Findings and Implications

  • Physical Properties : Halogenated analogs (e.g., 4b, 4d) exhibit higher melting points (>250°C) due to strong intermolecular halogen bonding , whereas the target compound’s benzylthio group may reduce crystallinity, lowering its melting point.
  • Computational Predictions: Molecular docking (e.g., Glide ) could model the target’s interaction with orexin receptors, leveraging the dihydroisoquinoline core’s affinity for neurological targets . The alkyne linker may occupy hydrophobic pockets inaccessible to bulkier analogs.
  • Biological Data Gap : While analogs in show activity in receptor binding assays, the target compound’s benzylthio group and alkyne linker necessitate empirical evaluation for target engagement and toxicity.

Q & A

Q. Critical Parameters :

  • Solvent polarity (DMF enhances nucleophilicity).
  • Base selection (NaH ensures efficient deprotonation without side reactions) .

Basic: Which spectroscopic techniques are essential for characterizing the compound, and what critical data points should be analyzed?

Methodological Answer:
Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (benzylthio aromatic protons), δ 3.5–4.0 ppm (dihydroisoquinoline N–CH₂), and δ 2.8–3.2 ppm (but-2-yn-1-yl protons) .
    • ¹³C NMR : Signals for carbonyl (δ 165–170 ppm) and alkyne carbons (δ 70–90 ppm) .
  • Infrared Spectroscopy (IR) : Stretching vibrations for amide C=O (~1650 cm⁻¹) and thioether C–S (~650 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak matching the calculated mass (e.g., [M+H]⁺ at m/z 435.2) .

Q. Table 1: Key Characterization Data

TechniqueCritical Data PointsReferences
¹H NMRBenzylthio (δ 7.2–7.4 ppm)
¹³C NMRAmide carbonyl (δ 165–170 ppm)
IRC=O stretch (~1650 cm⁻¹)
MS[M+H]⁺ peak accuracy (±0.1 Da)

Advanced: How can researchers optimize reaction yield during scale-up, and what factors contribute to variability?

Methodological Answer:
Yield optimization requires:

  • Kinetic Control : Slow addition of reagents to minimize exothermic side reactions .
  • Purification Strategies : Use of preparative HPLC for high-purity isolation (>98%) .
  • Solvent Selection : Switching from DMF to acetonitrile in later stages to reduce viscosity and improve crystallization .

Q. Common Variability Sources :

  • Impurities in starting materials (e.g., residual halides in dihydroisoquinoline precursors) .
  • Moisture sensitivity of intermediates (thioether bonds hydrolyze under acidic conditions) .

Advanced: What strategies resolve contradictory biological activity data across studies?

Methodological Answer:
Contradictions arise from differences in:

  • Assay Conditions :
    • Use standardized cell lines (e.g., HEK293 for receptor binding assays) .
    • Validate dose-response curves (IC₅₀ values) with positive controls .
  • Compound Purity : Impurities >2% (e.g., unreacted benzylthio intermediates) skew activity; verify via HPLC .
  • Structural Analogues : Compare activity of derivatives (e.g., fluorobenzene-substituted analogues) to isolate pharmacophore contributions .

Q. Table 2: Biological Activity Troubleshooting

IssueResolution StrategyReferences
Inconsistent IC₅₀Re-test under uniform pH (7.4) and O₂
Off-target effectsSynthesize and test truncated analogues

Advanced: How does the dihydroisoquinoline moiety influence the compound’s pharmacokinetic profile?

Methodological Answer:
The dihydroisoquinoline group enhances:

  • Lipophilicity : LogP increases by ~1.5 units, improving blood-brain barrier penetration (predicted via SwissADME) .
  • Metabolic Stability : Resistance to CYP3A4 oxidation due to steric hindrance from the but-2-yn-1-yl spacer .

Q. Experimental Validation :

  • In vitro microsomal assays : Monitor NADPH-dependent depletion rates .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction .

Basic: What synthetic impurities are commonly observed, and how are they identified?

Methodological Answer:
Common impurities include:

  • Unreacted Benzylthio Precursor : Detected via TLC (Rf = 0.5 in hexane:ethyl acetate 3:1) .
  • Oxidation Byproducts : Sulfoxide derivatives identified via MS ([M+16]⁺ peaks) .

Q. Mitigation :

  • Add antioxidants (e.g., BHT) during synthesis .
  • Use reverse-phase chromatography for polar impurities .

Advanced: What computational methods predict the compound’s binding affinity for neurological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with σ-1 receptors (PDB ID: 5HK1) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

Q. Validation :

  • Compare computational ΔG values with experimental Kd from surface plasmon resonance (SPR) .

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